Dual Isotopic Labeling Provides Superior Mass Spectrometric Resolution Over Single-Label Analogs
Aldicarb sulfone-13C2,d3 incorporates both 13C2 and d3 labels, yielding a nominal mass shift of +5 Da relative to the unlabeled analyte (MW 222.26 → 227.27). This exceeds the +3 Da shift of deuterium-only Aldicarb-d3 sulfone (MW 225.28) and provides a more distinct mass spectrometric signature . The increased mass differential minimizes potential spectral overlap with naturally occurring isotopes of the native analyte (e.g., M+2 or M+3 isotopologues) and reduces the risk of cross-talk in tandem MS acquisition, particularly in complex matrices with high background . The 13C incorporation ensures chromatographic co-elution with the native compound, whereas deuterium-only labels may exhibit slight retention time shifts that can lead to differential matrix effects [1].
| Evidence Dimension | Nominal Mass Shift (Δ Da) |
|---|---|
| Target Compound Data | +5 Da (227.27 g/mol) |
| Comparator Or Baseline | Aldicarb-d3 sulfone: +3 Da (225.28 g/mol) |
| Quantified Difference | +2 Da (greater spectral separation) |
| Conditions | Nominal mass calculation; experimental context: LC-MS/MS and GC-MS internal standard applications |
Why This Matters
Greater mass separation reduces interference from native isotopologues, enabling more accurate peak integration and lower limits of quantification in trace residue analysis.
- [1] Russak EM, et al. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Ann Pharmacother. 2019 Feb;53(2):211-216. View Source
